2-Chloro-4-(3-formylindol-1-yl)pyrimidine
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Overview
Description
2-Chloro-4-(3-formylindol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and indole. Pyrimidine is a six-membered ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a formyl group at the 3-position of the indole ring and a chlorine atom at the 2-position of the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-formylindol-1-yl)pyrimidine typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formylation: The formyl group can be introduced at the 3-position of the indole ring using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed by reacting the formylated indole with a suitable precursor, such as 2-chloropyrimidine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-formylindol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products
Substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-4-(3-formylindol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-formylindol-1-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding or covalent interactions with target proteins, while the pyrimidine and indole rings can engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog without the indole moiety.
4-(3-Formylindol-1-yl)pyrimidine: Lacks the chlorine atom at the 2-position.
2-Chloro-4-(3-methylindol-1-yl)pyrimidine: Contains a methyl group instead of a formyl group.
Uniqueness
2-Chloro-4-(3-formylindol-1-yl)pyrimidine is unique due to the presence of both the formyl group and the chlorine atom, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-13-15-6-5-12(16-13)17-7-9(8-18)10-3-1-2-4-11(10)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILNLCTDGGSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=NC(=NC=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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